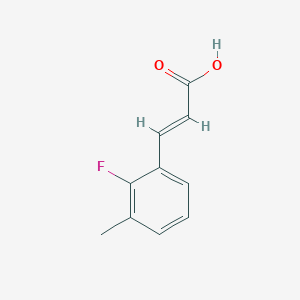

2-Fluoro-3-methylcinnamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

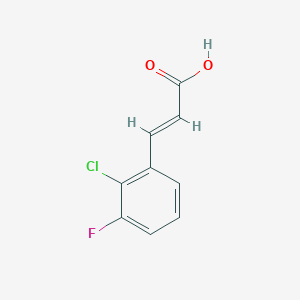

2-Fluoro-3-methylcinnamic acid is a derivative of cinnamic acid. Cinnamic acid is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng, fruits, whole grains, vegetables, and honey . The structure of cinnamic acid is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group . This makes it possible to modify the aforementioned functionalities with a variety of compounds resulting in bioactive agents with enhanced efficacy .

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, 2′-Fluoro modified nucleic acids, has been synthesized using commercially available 2′-fluoronucleoside triphosphates . Another method involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .

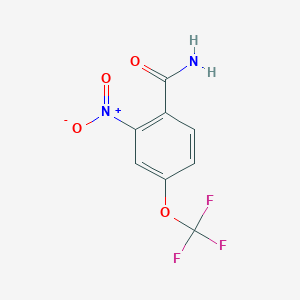

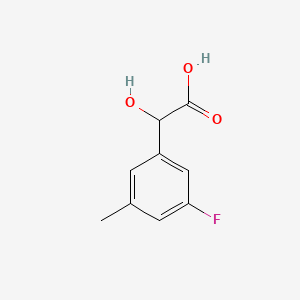

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The InChI code for this compound is 1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, as a derivative of cinnamic acid, it may participate in reactions similar to those of cinnamic acid. Cinnamic acid and its derivatives are known to participate in a variety of chemical reactions, including reactions with acids and bases .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 180.18 . The compound should be stored in a dry environment at a temperature between 2-8°C .

Wirkmechanismus

Target of Action

Cinnamic acid derivatives are known to be involved in the suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Fluoro-3-methylcinnamic acid may interact with organoboron reagents in this process .

Mode of Action

For instance, it might participate in carbon-carbon bond formation during the Suzuki–Miyaura coupling .

Biochemical Pathways

Cinnamic acid derivatives are known to be involved in various biochemical processes, including the synthesis of amino acids and cellular respiration . Therefore, it’s plausible that this compound could influence similar pathways.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a compound’s bioavailability .

Result of Action

Given its potential involvement in biochemical pathways such as amino acid synthesis and cellular respiration, it may influence cellular metabolism and protein synthesis .

Safety and Hazards

The specific safety and hazards information for 2-Fluoro-3-methylcinnamic acid is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .

Zukünftige Richtungen

Cinnamic acid and its derivatives, including 2-Fluoro-3-methylcinnamic acid, have potential applications in various fields due to their diverse biological activities . They have been reported to have potential in treating diseases such as cancer, bacterial infections, diabetes, and neurological disorders . Further research is needed to fully understand the potential applications and mechanisms of action of these compounds.

Biochemische Analyse

Biochemical Properties

It is known that fluoro-modified nucleic acids, which could potentially include 2-Fluoro-3-methylcinnamic acid, have been synthesized and offer unique biophysical and biochemical features . These features can significantly extend the breadth and depth of biological applications of nucleic acids .

Molecular Mechanism

It is known that cinnamic acid derivatives can have stronger biological activities than their parent compounds

Eigenschaften

IUPAC Name |

(E)-3-(2-fluoro-3-methylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEPIBONYYMQPS-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C/C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

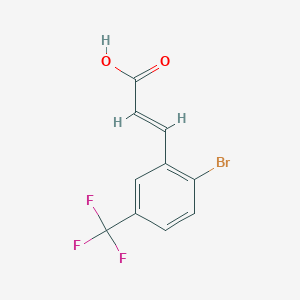

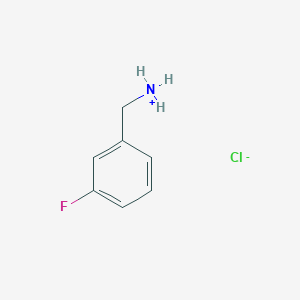

![(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7828618.png)